(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone
CAS No.: 303145-30-4
Cat. No.: VC5404605
Molecular Formula: C16H9BrCl2O2
Molecular Weight: 384.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303145-30-4 |
|---|---|
| Molecular Formula | C16H9BrCl2O2 |
| Molecular Weight | 384.05 |
| IUPAC Name | (5-bromo-3-methyl-1-benzofuran-2-yl)-(3,4-dichlorophenyl)methanone |
| Standard InChI | InChI=1S/C16H9BrCl2O2/c1-8-11-7-10(17)3-5-14(11)21-16(8)15(20)9-2-4-12(18)13(19)6-9/h2-7H,1H3 |
| Standard InChI Key | WFJXGULLLXDFRX-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Properties
The molecular structure of (5-bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone comprises a benzofuran ring substituted with a methyl group at position 3 and a bromine atom at position 5. The methanone group at position 2 is further substituted with a 3,4-dichlorophenyl moiety . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₉BrCl₂O₂ |
| Molecular Weight | 384.05 g/mol |
| IUPAC Name | (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone |
| SMILES | CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC(=C(C=C3)Cl)Cl |
| Boiling Point | Not reported |
| Melting Point | Not reported |
The compound’s planar benzofuran core and electron-withdrawing substituents (Br, Cl) contribute to its stability and reactivity, making it suitable for further functionalization .
Biological Activity and Applications
Benzofuran derivatives are renowned for their diverse pharmacological activities. While direct studies on this compound are sparse, structurally related analogs exhibit:
| Activity | Mechanism/Application | Reference Compounds |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | 5-Methylbenzofuran derivatives |
| Antimicrobial | Disruption of bacterial cell membranes | 2-Bromobenzofuran analogs |
| Antifungal | Interaction with fungal cytochrome P450 | 3-Chloro-N-(benzofuran)acetamide |
The bromine and chlorine atoms enhance electrophilicity, potentially improving binding affinity to biological targets such as enzymes or receptors .
Pharmacological Research
Enzyme Inhibition
Benzofuran-based compounds often target enzymes like cyclooxygenase (COX) and cytochrome P450. The dichlorophenyl group in this compound may enhance hydrophobic interactions with enzyme active sites, as seen in similar structures .
Receptor Modulation
Dopamine D3 receptor antagonists, such as those reported in , share structural motifs with this compound, suggesting potential neuropharmacological applications. Computational docking studies could elucidate its affinity for such targets.
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